3'-Chloro-4'-n-propoxypropiophenone
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Overview
Description
3'-Chloro-4'-n-propoxypropiophenone is an organic compound characterized by a chloro group at the 3' position and a propoxy group at the 4' position on the propiophenone backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-4'-n-propoxypropiophenone typically involves the following steps:
Chlorination: The starting material, propiophenone, undergoes chlorination to introduce the chloro group at the 3' position.
Propoxylation: The chlorinated product is then subjected to a propoxylation reaction, where a propoxy group is introduced at the 4' position.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3'-Chloro-4'-n-propoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace the chloro or propoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 3'-Chloro-4'-n-propoxybenzoic acid
Reduction: 3'-Chloro-4'-n-propoxypropanol
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3'-Chloro-4'-n-propoxypropiophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: The compound is employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
3'-Chloro-4'-n-propoxypropiophenone is compared with similar compounds such as 3'-Chloropropiophenone and 3'-Chloro-4'-fluoropropiophenone. While these compounds share structural similarities, this compound is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
3'-Chloropropiophenone
3'-Chloro-4'-fluoropropiophenone
3-(4-Chlorophenyl)propionic acid
This comprehensive overview highlights the significance of 3'-Chloro-4'-n-propoxypropiophenone in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.
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Biological Activity
3'-Chloro-4'-n-propoxypropiophenone is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: [Not provided]
- Molecular Formula: C12H13ClO2
- Molecular Weight: 236.68 g/mol
The compound features a chloro substituent at the 3' position and a propoxy group at the 4' position of the propiophenone backbone, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The presence of the chloro and propoxy groups can enhance its binding affinity to specific receptors and enzymes, potentially modulating various biochemical pathways.
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Receptor Modulation: It is hypothesized that this compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially demonstrating neuroprotective effects.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer potential of structurally related compounds. The findings indicated that:
- Cell Line Testing: Various derivatives displayed cytotoxic effects against human cancer cell lines, including breast and prostate cancer cells.
- Mechanism Insights: The study proposed that these compounds induce apoptosis through the activation of caspase pathways.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 15 | MCF-7 (Breast) |
Compound B | 20 | PC-3 (Prostate) |
This compound | TBD | TBD |
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results suggested:
- Reduction in Oxidative Stress: Compounds reduced markers of oxidative stress in neuronal cells.
- Neuroinflammation Modulation: The compounds inhibited pro-inflammatory cytokines, indicating potential therapeutic benefits in neurodegenerative diseases.
Properties
IUPAC Name |
1-(3-chloro-4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-7-15-12-6-5-9(8-10(12)13)11(14)4-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGRUGIZJLITOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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